molecular formula C15H25N3O2 B2824263 N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 439120-75-9

N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2824263
CAS No.: 439120-75-9
M. Wt: 279.384
InChI Key: AGQKDMPSFPASQM-UHFFFAOYSA-N
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Description

“N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 439120-75-9 . It has a molecular weight of 279.38 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for the compound is 1S/C15H25N3O2/c1-5-11(6-2)14(19)12-9-13(17-10-12)15(20)16-7-8-18(3)4/h9-11,17H,5-8H2,1-4H3,(H,16,20) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

DNA-Intercalating Drug and Cytotoxic Agent

DACA has been identified as a novel DNA-intercalating drug with promising preclinical activity against solid tumors in mice. Its dual mode of action, targeting topoisomerases I and II, has led to its selection for clinical trials under the auspices of the Cancer Research Campaign in the United Kingdom. Early phase I studies of DACA administered via a 3-hour infusion regimen highlighted its potential, despite the identification of a maximum tolerated dose (MTD) and associated dose-limiting toxicities such as infusional arm pain and facial discomfort (McCrystal et al., 1999).

Metabolism and Pharmacokinetics

The metabolism of DACA in cancer patients undergoing phase I clinical trials was extensively studied to understand its biotransformation and excretion. Analyses revealed that a significant portion of the administered dose was recovered in urine, with major metabolites identified, indicating that DACA undergoes N-oxidation of the tertiary amine side chain and acridone formation. These metabolites suggest detoxication reactions occurring in humans (Schofield et al., 1999).

Therapeutic Advantage Investigation

Further research involved the use of positron emission tomography (PET) in pharmacokinetic studies to investigate the therapeutic advantage of DACA, particularly focusing on its prolonged exposure. A phase I study of weekly DACA by 120-hour continuous infusion demonstrated the feasibility of PET studies with labeled DACA to assess in vivo distribution into tumors. This approach underscored the importance of tumor drug exposure, which was not saturated at the MTD, suggesting potential for higher doses in phase II studies for enhanced therapeutic outcomes (Propper et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-5-11(6-2)14(19)12-9-13(17-10-12)15(20)16-7-8-18(3)4/h9-11,17H,5-8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQKDMPSFPASQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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